4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate
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Overview
Description
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate is a complex organic compound characterized by the presence of a benzodioxole ring and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
Uniqueness
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate is unique due to its combination of a benzodioxole ring and a butanoate ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, which can be leveraged in the development of new materials and pharmaceuticals.
Properties
CAS No. |
875784-23-9 |
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Molecular Formula |
C14H15O6- |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)propan-2-yloxy]-4-oxobutanoate |
InChI |
InChI=1S/C14H16O6/c1-9(20-14(17)5-4-13(15)16)6-10-2-3-11-12(7-10)19-8-18-11/h2-3,7,9H,4-6,8H2,1H3,(H,15,16)/p-1 |
InChI Key |
WUHQQUUGCMHJTP-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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